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Compound of Interest

Compound Name:

(1-

Morpholinocyclohexyl)methanamin

e

CAS No.: 64269-03-0

Cat. No.: B1587590

Get Quote

Introduction: The "Gem-Disubstituted" Advantage
(1-Morpholinocyclohexyl)methanamine represents a specialized class of gem-disubstituted

scaffolds. Unlike flexible linear diamines, this molecule features a cyclohexane core substituted

at the C1 position with both a morpholine ring and a primary methanamine arm.

In modern drug discovery, particularly Fragment-Based Drug Discovery (FBDD), this scaffold

offers three critical advantages:

The Thorpe-Ingold Effect (Conformational Locking): The steric bulk at the C1 position

restricts the rotation of the methanamine arm, pre-organizing the molecule into a bioactive

conformation. This reduces the entropic penalty upon binding to a protein target (e.g.,

GPCRs or Kinases).
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Fsp³ Character: The scaffold is entirely aliphatic (high fraction of sp³ carbons), which

correlates with improved solubility and lower promiscuity compared to flat, aromatic-heavy

compounds ("Escape from Flatland").

Metabolic Stability: The morpholine ring is a classic bioisostere for piperazine or piperidine,

often reducing lipophilicity (LogP) while improving metabolic stability against oxidative

metabolism.

Chemical Properties & Handling
Property Value / Description Implications for Protocol

CAS Number 64269-03-0 Reference standard.

Molecular Weight 198.31 g/mol
Suitable for fragment libraries

(<300 Da).

Basicity (pKa)
~8.5 (Morpholine), ~10.5

(Primary Amine)

The primary amine is the

dominant nucleophile.

Solubility
High in DCM, MeOH, THF;

Moderate in Water.

Compatible with standard

organic workups.

Stability
Stable as free base;

hygroscopic.

Store under inert gas (Ar/N₂) at

-20°C.

Synthesis Protocol: The Strecker-Reduction Route
The most robust synthesis involves a two-step sequence: a Strecker reaction to form the

-aminonitrile, followed by hydride reduction.

Step 1: Synthesis of 1-
Morpholinocyclohexanecarbonitrile
Mechanism: Nucleophilic attack of cyanide on the in situ iminium ion formed by cyclohexanone

and morpholine.

Reagents:
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Cyclohexanone (1.0 eq)

Morpholine (1.1 eq)

Trimethylsilyl cyanide (TMSCN) (1.2 eq) [Safer alternative to KCN/HCN]

Catalyst: Scandium triflate [Sc(OTf)₃] (1 mol%) or Iodine (5 mol%)

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Procedure:

Setup: In a flame-dried round-bottom flask under Argon, dissolve Cyclohexanone (10 mmol)

and Morpholine (11 mmol) in anhydrous MeCN (20 mL).

Addition: Add the catalyst followed by the dropwise addition of TMSCN (12 mmol) at 0°C.

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC

(the imine intermediate disappears).

Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash organics with brine,

dry over Na₂SO₄, and concentrate.

Purification: Recrystallization from EtOH/Hexane is preferred over column chromatography

to avoid retro-Strecker decomposition on silica.

Step 2: Reduction to (1-
Morpholinocyclohexyl)methanamine
Mechanism: Nucleophilic hydride addition to the nitrile carbon.

Reagents:

Lithium Aluminum Hydride (LiAlH₄) (2.5 eq) [Standard] or Borane-THF (BH₃·THF) [Milder]

Solvent: Anhydrous THF or Diethyl Ether

Procedure:
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Activation: Suspend LiAlH₄ (25 mmol) in anhydrous THF (50 mL) at 0°C under Argon.

Addition: Dissolve the nitrile from Step 1 (10 mmol) in THF (10 mL) and add dropwise to the

hydride suspension. Caution: Exothermic.

Reflux: Heat to reflux (66°C) for 3–12 hours to ensure complete reduction of the sterically

hindered nitrile.

Fieser Quench (Critical): Cool to 0°C. Carefully add:

mL Water

mL 15% NaOH

mL Water

(Where

= grams of LiAlH₄ used).

Isolation: Filter the granular white precipitate. Dry the filtrate over Na₂SO₄ and concentrate to

yield the amine oil.

Visualization: Synthesis & Logic Flow

Cyclohexanone
+ Morpholine

Intermediate:
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Condensation Step 1: Strecker Reaction
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In situ 1-Morpholinocyclohexane-
carbonitrile

Nucleophilic Attack Step 2: Reduction
(LiAlH4, Reflux)

Hydride Transfer (1-Morpholinocyclohexyl)-
methanamine

Fieser Workup

Click to download full resolution via product page

Figure 1: Synthetic pathway from cyclohexanone to the target diamine scaffold.

Application Protocols: Library Generation
The primary amine is the "growth vector" for library synthesis. Due to the steric bulk of the gem-

disubstituted cyclohexane ring, standard coupling conditions may be sluggish.
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Protocol A: Amide Coupling (High-Efficiency)
Rationale: The

-quaternary center creates significant steric hindrance. Weak coupling agents (EDC/HOBt)
often fail.

Reagents: Carboxylic Acid (

-COOH, 1.0 eq), Target Amine (1.0 eq), HATU (1.2 eq), DIEA (3.0 eq), DMF (0.2 M).

Procedure:

Pre-activate the acid with HATU/DIEA in DMF for 15 mins.

Add the (1-Morpholinocyclohexyl)methanamine.[1]

Stir at 40°C (mild heat helps overcome steric barrier) for 12 hours.

Purification: Reverse-phase HPLC (Acidic modifier).

Protocol B: Urea Synthesis (Isocyanates)
Rationale: Ureas provide hydrogen bond donors/acceptors often required for kinase binding

pockets.

Reagents: Isocyanate (

-NCO, 1.0 eq), Target Amine (1.0 eq), DCM or THF.

Procedure:

Dissolve amine in DCM at 0°C.

Add isocyanate dropwise.

Warm to RT. The urea product usually precipitates or can be isolated by evaporation.

Structural Biology & Decision Logic
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When should you use this scaffold?

Drug Design Objective

Need conformational restriction?

Need to improve solubility?

Yes

Consider Linear Diamines

No (Flexibility required)

Targeting CNS?

Yes (Fsp3 needed) No (Aromatic stacking needed)

USE SCAFFOLD:
(1-Morpholinocyclohexyl)methanamine

Yes (Morpholine modulates LogP)No (General use)

Click to download full resolution via product page

Figure 2: Decision tree for incorporating the scaffold into lead optimization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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